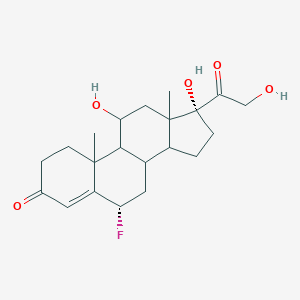
6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of coumarin, a natural compound found in many plants, and has been developed for its unique properties.
Wirkmechanismus
The mechanism of action of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and to bind to the GABA receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one is its high stability and low toxicity, making it a suitable compound for laboratory experiments. However, its limited solubility in water can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the development of new synthetic methods for the production of this compound, which could lead to improved yields and lower costs. Additionally, the use of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one in materials science applications, such as the development of new sensors and catalysts, is an area of growing interest.
Synthesemethoden
The synthesis of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one involves several steps, including the reaction of 3-acetyl-4-hydroxycoumarin with sodium azide, followed by the reaction with bromine. The final product is obtained by the reaction of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one with a suitable base.
Wissenschaftliche Forschungsanwendungen
The unique properties of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one have made it an attractive compound for scientific research. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
Eigenschaften
Produktname |
6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one |
|---|---|
Molekularformel |
C10H5BrN4O2 |
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
6-bromo-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H5BrN4O2/c11-5-1-2-8-6(3-5)9(16)7(4-17-8)10-12-14-15-13-10/h1-4H,(H,12,13,14,15) |
InChI-Schlüssel |
YJICQLSBMQZXPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C3=NNN=N3 |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B304557.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)